molecular formula C15H18N4O4 B10972244 N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10972244
M. Wt: 318.33 g/mol
InChI Key: SEKCKOJWJKKNHJ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a cyclohexyl group, a nitro-substituted pyrazole, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-nitro-1H-pyrazole derivative, which is then reacted with a suitable furan derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the furan ring and the attachment of the cyclohexyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

N-CYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The furan ring and pyrazole moiety can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-5-[(4-NITRO-1H-IMIDAZOL-1-YL)METHYL]-2-FURAMIDE
  • N-CYCLOHEXYL-5-[(4-NITRO-1H-TRIAZOL-1-YL)METHYL]-2-FURAMIDE

Uniqueness

N-CYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with imidazole or triazole rings, the pyrazole derivative may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-cyclohexyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H18N4O4/c20-15(17-11-4-2-1-3-5-11)14-7-6-13(23-14)10-18-9-12(8-16-18)19(21)22/h6-9,11H,1-5,10H2,(H,17,20)

InChI Key

SEKCKOJWJKKNHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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